Mercury, (dichloromethyl)phenyl-
Description
Mercury, (dichloromethyl)phenyl- (C₇H₅Cl₂Hg) is an organomercury compound characterized by a phenyl group bonded to a mercury atom and a dichloromethyl (-CHCl₂) substituent. This compound belongs to the broader class of phenyl(trihalomethyl)mercury reagents, which are notable for their role as divalent carbon transfer agents in organic synthesis. Key applications include the preparation of dihalomethyl derivatives of carbon, silicon, and germanium, conversion of carboxylic acids to dichloromethyl esters, and deoxygenation of pyridine N-oxide . Its reactivity is attributed to the electrophilic nature of the mercury center and the stability of the dichloromethyl group during transfer reactions.
Properties
CAS No. |
10175-28-7 |
|---|---|
Molecular Formula |
C7H6Cl2Hg |
Molecular Weight |
361.62 g/mol |
IUPAC Name |
dichloromethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.CHCl2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H; |
InChI Key |
JJGFOGPEIRXKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
In a typical procedure, phenylmercuric chloride is suspended in anhydrous benzene alongside chloroform (CHCl₃). Potassium tert-butoxide (t-BuOK) is introduced as a base, initiating the dehydrohalogenation of chloroform to produce dichlorocarbene. The carbene subsequently reacts with phenylmercuric chloride to yield phenyl(trichloromethyl)mercury:
$$ \text{C}6\text{H}5\text{HgCl} + \text{CCl}2 \rightarrow \text{C}6\text{H}5\text{HgCCl}3 $$
Key operational parameters include:
- Temperature : Maintained at 0–5°C to mitigate side reactions.
- Solvent : Anhydrous benzene ensures solubility and prevents hydrolysis.
- Stoichiometry : A 1:1 molar ratio of phenylmercuric chloride to chloroform optimizes yield.
According to, this method achieves yields of 85–90% when scaled to 0.5–1.0 mole quantities. Post-reaction workup involves filtration to remove potassium chloride byproducts, followed by vacuum drying to isolate the product as a white crystalline solid.
Challenges and Optimizations
Despite its efficiency, this method requires stringent moisture control, as water hydrolyzes dichlorocarbene to carbon monoxide and hydrochloric acid. Substituting chloroform with bromoform (CHBr₃) enables the synthesis of phenyl(tribromomethyl)mercury, though this variant is less common in industrial settings.
Thermolysis of Sodium Trichloroacetate
An alternative route involves the thermolysis of sodium trichloroacetate (NaO₂CCCl₃) in the presence of phenylmercuric chloride. This method circumvents the need for strong bases, enhancing operational safety.
Reaction Pathway
Sodium trichloroacetate decomposes upon heating to generate dichlorocarbene and carbon dioxide:
$$ \text{NaO}2\text{CCCl}3 \rightarrow \text{NaCl} + \text{CO}2 + \text{CCl}2 $$
The liberated carbene reacts with phenylmercuric chloride in a 1,2-dimethoxyethane (DME) solvent system:
$$ \text{C}6\text{H}5\text{HgCl} + \text{CCl}2 \rightarrow \text{C}6\text{H}5\text{HgCCl}3 $$
As reported in, this method proceeds at 30–40°C over 3–4 hours, yielding 75–80% product. The solvent’s high boiling point (85°C) facilitates reflux without decomposition.
Industrial Adaptations
Large-scale implementations often employ continuous flow reactors to manage exothermic decomposition. For instance, documents a 2-liter reactor charged with phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) to stabilize intermediates. Post-reaction distillation recovers unreacted starting materials, improving atom economy.
Alternative Synthesis Using Sodium Trichloroacetate in Solvent
A modified thermolysis approach combines phenylmercuric chloride with sodium trichloroacetate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). This method enhances reaction homogeneity and reduces side product formation.
Procedural Details
A suspension of phenylmercuric chloride (31.3 g, 0.10 mol) and sodium trichloroacetate (47.8 g, 0.15 mol) in 500 mL of DME is stirred at 30–40°C for 3 hours. The mixture is quenched with water, filtered, and dried under vacuum to yield 42.0 g (87%) of product.
Advantages Over Traditional Methods
- Reduced Byproducts : The absence of strong bases minimizes hydrolysis.
- Scalability : Suitable for batch processes exceeding 1.0 mole.
- Purity : Crystalline product requires no further recrystallization.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Base/Haloform Reaction | 85–90 | 0–5 | High yield, minimal equipment requirements | Moisture-sensitive, hazardous base use |
| Sodium Trichloroacetate | 75–80 | 30–40 | Safer, scalable | Longer reaction times |
| Solvent-Mediated Thermolysis | 87 | 30–40 | High purity, reduced byproducts | Costly solvents |
Applications in Organic Synthesis
Beyond cyclopropanation, phenyl(trichloromethyl)mercury facilitates the synthesis of hexachlorocyclopropane via reaction with tetrachloroethylene (C₂Cl₄) at 90°C:
$$ \text{C}6\text{H}5\text{HgCCl}3 + \text{Cl}2\text{C=CCl}2 \rightarrow \text{C}3\text{Cl}6 + \text{C}6\text{H}_5\text{HgCl} $$
This transformation underscores its utility in constructing strained ring systems, pivotal in agrochemical and pharmaceutical intermediates.
Chemical Reactions Analysis
Mercury, (dichloromethyl)phenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dichloromethyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the mercury-carbon bond.
Cyclopropanation Reactions: It is used as a source of dichlorocarbene in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives.
Common reagents used in these reactions include bases, haloforms, and sodium trichloroacetate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mercury, (dichloromethyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is studied for its potential effects and interactions with biological molecules.
Industry: The compound is used in the production of certain industrial chemicals and materials
Mechanism of Action
The mechanism by which mercury, (dichloromethyl)phenyl- exerts its effects involves the formation of dichlorocarbene, which is a highly reactive intermediate. This intermediate can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the dichlorocarbene intermediate .
Comparison with Similar Compounds
Organomercury compounds exhibit diverse chemical behaviors depending on their substituents. Below is a detailed comparison of (dichloromethyl)phenylmercury with structurally related compounds:
Structural and Functional Differences
Diphenylmercury (Hg(C₆H₅)₂)
- Formula : C₁₂H₁₀Hg
- Substituents : Two phenyl groups.
- Properties: Diphenylmercury lacks strong Lewis acidity due to its symmetrical C-Hg-C structure and is relatively inert compared to halogen-substituted analogs.
- Applications : Primarily used as a reference compound in structural studies.
Phenylmercuric Acetate (C₈H₈HgO₂)
- Formula : C₈H₈HgO₂
- Substituents : Phenyl group and acetate (-OAc).
- Properties: The acetate group enhances solubility in polar solvents, making it historically useful as a fungicide and preservative. However, it is highly toxic, with documented cases of organomercury poisoning .
- Applications: Agricultural and industrial biocidal agent (now restricted due to toxicity).
Bis(pentafluorophenyl)mercury (Hg(C₆F₅)₂)
- Formula : C₁₂F₁₀Hg
- Substituents : Two pentafluorophenyl groups.
- Properties: Fluorine substitution significantly enhances Lewis acidity, enabling coordination with ligands like 2,2'-bipyridine and phosphanes. This contrasts with non-fluorinated analogs like diphenylmercury, which show negligible acceptor properties .
- Applications : Catalyst precursor in coordination chemistry and synthesis of mercury-containing complexes.
Toxicity and Environmental Impact
Q & A
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